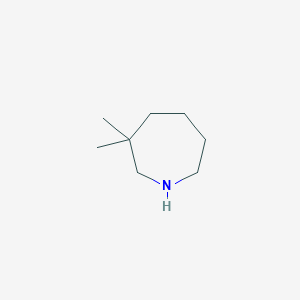

3,3-Dimethylazepane

Beschreibung

3,3-Dimethylazepane is an organic compound with the molecular formula C8H17N It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the third position of the azepane ring distinguishes 3,3-Dimethylazepane from other azepane derivatives

Eigenschaften

IUPAC Name |

3,3-dimethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJWZDIFFOGAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3-Dimethylazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethyl-1,5-dibromopentane with ammonia or primary amines can yield 3,3-Dimethylazepane. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethylazepane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethylazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of 3,3-Dimethylazepane can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The nitrogen atom in 3,3-Dimethylazepane can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using solvents like dichloromethane or toluene.

Major Products:

Oxidation: N-oxides of 3,3-Dimethylazepane.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated azepane derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylazepane has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: 3,3-Dimethylazepane is used in the production of specialty chemicals and as a precursor in polymerization reactions.

Wirkmechanismus

The mechanism by which 3,3-Dimethylazepane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its action may include signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Azepane: The parent compound without the methyl groups.

3-Methylazepane: A derivative with a single methyl group at the third position.

4,4-Dimethylazepane: A derivative with two methyl groups at the fourth position.

Uniqueness: 3,3-Dimethylazepane is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s interactions with other molecules, making it distinct from other azepane derivatives.

Biologische Aktivität

3,3-Dimethylazepane is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

3,3-Dimethylazepane is characterized by its seven-membered ring structure containing nitrogen. Its molecular formula is , and it features two methyl groups attached to the third carbon of the azepane ring. This unique structure contributes to its stability and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that 3,3-Dimethylazepane exhibits antimicrobial activity , making it a candidate for further exploration in pharmaceutical applications. Studies have shown that derivatives of azepanes can inhibit the growth of various bacteria and fungi, suggesting that modifications to the azepane structure may enhance these properties .

The mechanism by which 3,3-Dimethylazepane exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, such as enzymes or receptors. This interaction may lead to alterations in cellular pathways, including those involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3,3-Dimethylazepane and its derivatives:

- Antifungal Activity : A study demonstrated that certain derivatives of 3,3-Dimethylazepane displayed significant antifungal activity against Candida species. The results indicated a dose-dependent effect, highlighting the potential for these compounds in treating fungal infections .

- Cancer Research : In cancer models, compounds based on azepane structures have shown promise in inhibiting tumor growth. For instance, research indicated that azepane derivatives could induce apoptosis in cancer cells through mechanisms involving ER stress and the unfolded protein response .

- Pharmacological Applications : 3,3-Dimethylazepane has been explored as a scaffold for developing new drugs targeting various diseases. Its ability to act as a ligand in biochemical assays suggests potential roles in drug design and development .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of 3,3-Dimethylazepane compared to other azepane derivatives:

| Compound | Antimicrobial Activity | Antifungal Activity | Cancer Cell Inhibition |

|---|---|---|---|

| 3,3-Dimethylazepane | Moderate | Significant | Moderate |

| 1-But-3-ynyl-3,3-dimethylazepane | High | Moderate | High |

| 5-Methyl-2-azabicyclo[2.2.1]heptane | Low | Low | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.